FPPS Enzyme Inhibition: Zoledronic Acid Is 25‑ to 42‑Fold More Potent Than Pamidronate or Alendronate
In a standardized cell‑free assay using J774 macrophage homogenates, zoledronic acid inhibited FPPS with an IC50 of 0.02 µM, compared with 0.10 µM for risedronate, 0.31 µM for ibandronate, 0.50 µM for alendronate, and 0.85 µM for pamidronate [1]. The 42‑fold potency advantage over pamidronate and 25‑fold advantage over alendronate demonstrate a molecular‑level differentiation that translates into lower clinical doses and longer dosing intervals.
| Evidence Dimension | FPPS enzyme inhibition IC50 |
|---|---|
| Target Compound Data | 0.02 µM (zoledronic acid) |
| Comparator Or Baseline | Pamidronate 0.85 µM; Alendronate 0.50 µM; Risedronate 0.10 µM; Ibandronate 0.31 µM |
| Quantified Difference | 42‑fold more potent than pamidronate; 25‑fold more potent than alendronate |
| Conditions | J774 cell homogenates; mean of three experiments (Dunford et al.) |
Why This Matters
Higher target‑engagement potency enables effective anti‑resorptive action at lower systemic exposure, reducing the risk of dose‑dependent adverse events such as renal toxicity.
- [1] Dunford, J. E., et al. (2001). Structure–activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen‑containing bisphosphonates. J Pharmacol Exp Ther, 296(2), 235–242. Table reproduced at preview.academic.oup.com. View Source
